molecular formula C16H19F3N2O3 B2848113 4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide CAS No. 2097865-03-5

4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B2848113
CAS No.: 2097865-03-5
M. Wt: 344.334
InChI Key: JBOUMJQQFJEZFT-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide (CAS 2097865-03-5) is a chemical compound supplied for research applications. With a molecular formula of C16H19F3N2O3 and a molecular weight of 344.33 g/mol, this pyrrolidine-based small molecule features a tert-butyl group and a trifluoromethoxy phenyl carboxamide moiety . The presence of the trifluoromethyl group is a notable feature in modern medicinal chemistry, as this functional group is often incorporated into drug candidates to influence properties such as metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and effects on molecular conformation . This compound is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for food or drug use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Proper chemical hygiene and disposal practices should be followed in accordance with applicable local, state, and federal regulations.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2,3)9-8-20-13(22)12(9)14(23)21-10-6-4-5-7-11(10)24-16(17,18)19/h4-7,9,12H,8H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOUMJQQFJEZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoromethoxy group in the target compound may confer similar electron-withdrawing effects as trifluoromethyl groups in patent analogs but with distinct steric and electronic profiles .
  • Spirocyclic Systems: Diazaspiro cores in analogs (e.g., Reference Example 107 derivatives) enhance conformational rigidity, which could improve binding specificity compared to the flexible pyrrolidinone scaffold .

Preparation Methods

Synthetic Routes for 4-tert-Butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

Core Pyrrolidine Ring Formation

The 2-oxopyrrolidine core is typically constructed via cyclization or ring-contraction strategies. A common approach involves the Dieckmann cyclization of ethyl 4-tert-butyl-3-aminopentanedioate under basic conditions (e.g., NaOEt in EtOH), yielding the 2-oxopyrrolidine scaffold. Alternatively, Weinreb amide intermediates (e.g., tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate) can serve as precursors, enabling selective functionalization at the 3-position.

Carboxamide Coupling

The introduction of the 2-(trifluoromethoxy)phenyl carboxamide group is achieved through amide bond formation . Key methods include:

  • Acyl chloride activation : Reacting 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by coupling with 2-(trifluoromethoxy)aniline in the presence of Na₂CO₃.
  • Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for reaction with the aniline derivative.
Table 1: Comparison of Carboxamide Coupling Methods
Method Reagents/Conditions Yield (%) Purity (%)
Acyl chloride activation SOCl₂, CH₂Cl₂, Na₂CO₃, 0–5°C 78–85 ≥95
EDC/HOBt DMF, rt, 12–24 h 65–72 ≥90

Optimization Strategies for Key Synthetic Steps

Enhancing Carboxylic Acid Activation

The steric bulk of the tert-butyl group necessitates prolonged reaction times (24–48 h) for complete acyl chloride formation. Adding catalytic dimethylformamide (DMF, 0.1 eq.) accelerates this step by 30%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility but risk racemization. Non-polar solvents (CH₂Cl₂, toluene) preserve stereochemistry but require higher temperatures (40–60°C) for efficient coupling.

Table 2: Solvent Impact on Coupling Efficiency
Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 25 12 68
CH₂Cl₂ 40 18 82
Toluene 60 24 75

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (s, 9H, tert-butyl), 3.41–3.55 (m, 2H, pyrrolidine H-4 and H-5), 4.12 (q, J = 7.2 Hz, 1H, H-3), 7.25–7.45 (m, 4H, aryl).
  • ¹³C NMR : δ 27.8 (tert-butyl CH₃), 59.1 (C-3), 172.3 (C=O), 154.2 (C-F₃O).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ m/z 401.2 (calc. 401.1).

Industrial-Scale Synthesis Considerations

Cost-Effective Reagent Selection

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces side-product formation and lowers production costs by 20%.

Purification at Scale

Flash chromatography (silica gel, 0–5% MeOH/CH₂Cl₂) achieves >98% purity. Recrystallization from ethyl acetate/n-hexane (1:3) further enhances purity to 99.5%.

Challenges in Synthesis

Steric Hindrance from the tert-Butyl Group

The tert-butyl substituent slows reaction kinetics, necessitating excess acyl chloride (1.5–2.0 eq.) and prolonged stirring.

Case Studies in Analogous Compound Synthesis

Tasquinimod-Style Condensation

Adapting the Tasquinimod synthesis, the pyrrolidine core is condensed with 2-(trifluoromethoxy)aniline in toluene at 80°C for 8 h, achieving 80% yield after recrystallization.

Voruciclib-Inspired Ring Contraction

A patent route for Voruciclib employs Weinreb amide intermediates to construct the pyrrolidine ring, followed by carboxamide coupling under Miyaura borylation conditions.

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for optimizing the synthesis of 4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step processes with emphasis on:

  • Catalysts : Lewis acids/bases (e.g., EDC·HCl, HOBt) for amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., THF, methanol) to enhance reactivity and purity .
  • Temperature : Controlled heating (60–80°C) to accelerate coupling reactions while avoiding decomposition .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product with >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1H/13C NMR to confirm pyrrolidine ring conformation and substituent positions .
  • LC-MS : High-resolution mass spectrometry to verify molecular weight and detect impurities .
  • X-ray crystallography : For absolute stereochemical determination if crystalline derivatives are obtained .

Q. What biological targets are associated with this compound?

  • Methodological Answer : Preliminary studies suggest interactions with:

  • Enzymes : Potential inhibition of proteases or kinases due to the pyrrolidine-2-oxo scaffold .
  • Receptors : Fluorinated aryl groups may modulate GPCRs or nuclear receptors; use radioligand binding assays for validation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Docking simulations : Map interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in development .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response curves : Establish EC50/IC50 values under standardized conditions (e.g., cell lines, assay buffers) .
  • Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., tert-butyl-pyrrolidine derivatives) to identify trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Methodological Answer :

  • Scaffold diversification : Modify the pyrrolidine ring (e.g., substituents at C3/C4) and aryl groups (e.g., trifluoromethoxy vs. nitro) .
  • Bioisosteric replacement : Substitute the tert-butyl group with cyclopropyl or adamantyl to probe steric effects .
  • Parallel synthesis : Use automated platforms to generate libraries of 10–50 derivatives for high-throughput screening .

Q. What in vivo experimental designs are appropriate for evaluating therapeutic potential?

  • Methodological Answer :

  • Pharmacokinetics : Administer via intravenous/oral routes in rodents, with plasma sampling over 24h to measure half-life and clearance .
  • Disease models : Test efficacy in xenograft models (cancer) or induced inflammation (e.g., collagen-induced arthritis) .
  • Toxicology : Assess organ toxicity via histopathology and serum biomarkers (ALT, creatinine) .

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